1-cycloheptyl-4-phenylpiperazine
Description
1-Cycloheptyl-4-phenylpiperazine is a piperazine derivative characterized by a cycloheptyl group at the 1-position and a phenyl group at the 4-position of the piperazine ring.
Properties
IUPAC Name |
1-cycloheptyl-4-phenylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2/c1-2-5-9-16(8-4-1)18-12-14-19(15-13-18)17-10-6-3-7-11-17/h3,6-7,10-11,16H,1-2,4-5,8-9,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUBRPGLYRRNQGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Neuropharmacology
CHPP is structurally related to phenylpiperazine derivatives, which have been extensively studied for their interactions with neurotransmitter systems, particularly the dopamine and serotonin receptors. Research indicates that compounds like CHPP can act as selective modulators of the dopamine D3 receptor, which is implicated in various neuropsychiatric disorders, including addiction and depression.
Key Findings:
- CHPP exhibits high affinity for the D3 receptor, making it a candidate for developing medications targeting substance use disorders .
- Its structural modifications can significantly affect receptor binding affinities and biological activity, highlighting its potential as a lead compound in drug development .
Case Study: Dopamine D3 Receptor Modulation
A study focused on various phenylpiperazine derivatives demonstrated that modifications to the piperazine ring could enhance binding selectivity to the D3 receptor over other dopamine receptors. This specificity is crucial for minimizing side effects associated with broader-spectrum dopaminergic drugs .
Cytotoxicity Studies
Recent investigations into CHPP derivatives have shown promising results in cancer treatment, particularly against pancreatic cancer cell lines. The compound's ability to induce apoptosis in cancer cells makes it a potential candidate for further research in oncology.
Research Overview:
- Compound Tested: 1-Cycloheptyl-4-phenylpiperazine derivatives.
- Cell Lines Used: Human pancreatic cancer cell lines (e.g., BxPC3, AsPC1).
- Results: Significant cytotoxic effects were observed, particularly in aggressive cell lines like Panc02.
Summary of Biological Activities
Future Directions in Research
The ongoing research into CHPP and its derivatives suggests several avenues for future exploration:
- Optimization of Binding Affinity: Further chemical modifications could enhance selectivity and efficacy at the D3 receptor.
- Exploration of Additional Targets: Investigating interactions with serotonin receptors may reveal new therapeutic applications in treating mood disorders.
- Preclinical and Clinical Trials: Promising results from in vitro studies warrant progression to animal models and eventually human trials to assess safety and efficacy.
Chemical Reactions Analysis
Alkylation and Substitution Reactions
The synthesis of 1-cycloheptyl-4-phenylpiperazine typically involves N-alkylation of 4-phenylpiperazine. Analogous reactions in structurally similar compounds (e.g., cyclohexyl derivatives) provide mechanistic insights:
Pharmacological and Structural Insights
Modifications to the piperazine core or substituents significantly affect biological activity:
Characterization and Spectroscopic Data
Typical analytical techniques for piperazine derivatives include NMR and HRMS:
| Compound | Key NMR Features | HRMS Data |
|---|---|---|
| This compound | Proton shifts at δ 2.8–3.5 ppm (piperazine CH₂), δ 1.5–1.8 ppm (cycloheptyl CH₂) | [M + H]+ = calculated vs. observed |
Synthetic Pathways
While direct synthesis data for this compound is limited, analogous routes include:
Comparison with Similar Compounds
Cycloalkyl vs. Aromatic Substituents
MT-45 (1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine) :
- Exhibits potent analgesic and psychoactive properties due to its 1,2-diphenylethyl group, which enhances µ-opioid receptor affinity .
- Enantiomeric studies show distinct activity profiles: the (R)-enantiomer has higher analgesic potency than the (S)-enantiomer .
- Compared to 1-cycloheptyl-4-phenylpiperazine, MT-45’s cyclohexyl group may confer reduced steric hindrance, facilitating receptor interaction.
1-(3-Chlorophenyl)piperazine (mCPP) :
Phenyl Group Modifications
- 1-(4-Chlorophenyl)piperazine (pCPP): Substitution at the para position of the phenyl ring enhances metabolic stability compared to meta or ortho positions . In contrast, this compound lacks electron-withdrawing groups (e.g., Cl), which may reduce its binding to monoamine transporters.
1-(4-Fluorophenyl)piperazine (pFPP) :
Physicochemical and Pharmacokinetic Properties
Table 1: Structural and Physicochemical Comparison
*logP values estimated using Crippen or McGowan methods where available .
Key Observations:
- Steric Effects : The larger cycloheptyl group may hinder binding to compact receptor pockets, unlike MT-45’s 1,2-diphenylethyl group, which adopts conformations favorable for opioid receptor interaction .
Receptor Binding and Selectivity
- Opioid Receptors : MT-45’s 1,2-diphenylethyl group is critical for µ-opioid receptor binding, a feature absent in this compound .
- Serotonin Receptors : Piperazines with electron-deficient aryl groups (e.g., mCPP) show high 5-HT2C affinity, whereas unsubstituted phenyl groups (as in the target compound) may favor off-target interactions .
Q & A
Q. Table 1: Synthetic Yields of Analogous Piperazine Derivatives
| Compound | Yield (%) | Melting Point (°C) | Reference |
|---|---|---|---|
| (4-Bromophenyl)methanone | 83 | 153–154 | |
| (3-Methylphenyl)methanone | 88 | 155–156 |
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
While direct safety data for this compound is limited, protocols for analogous piperazines (e.g., 1-phenylpiperazine) include:
- Personal Protective Equipment (PPE) : Chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats .
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
Basic: How can spectroscopic techniques validate the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Peaks for cycloheptyl protons (δ 1.4–1.8 ppm) and aromatic protons (δ 6.8–7.2 ppm).
- ¹³C NMR : Carbon signals for piperazine ring (δ 45–55 ppm) and quaternary carbons in cycloheptyl groups (δ 25–30 ppm) .
- Mass Spectrometry : Molecular ion peak matching the theoretical molecular weight (e.g., 272.34 g/mol for C₁₇H₂₄N₂).
Advanced: How do substituent modifications influence the biological activity of this compound?
Methodological Answer:
Structure-Activity Relationship (SAR) studies on piperazine derivatives reveal:
- Electron-Withdrawing Groups (EWGs) : Bromo substituents enhance antimicrobial activity (e.g., MIC = 8 µg/mL against S. aureus) .
- Hydrophobic Groups : Cycloheptyl moieties improve blood-brain barrier penetration, as seen in psychoactive analogs like MT-45 .
Q. Table 2: Biological Activity of Piperazine Derivatives
| Substituent | Target Activity | IC₅₀/EC₅₀ (µM) | Reference |
|---|---|---|---|
| 4-Bromo | Tyrosinase Inhibition | 0.45 | |
| 3-Trifluoromethyl | Antiarrhythmic | 12.3 |
Advanced: What methodologies resolve contradictions in enantiomer-specific activity data for piperazine derivatives?
Methodological Answer:
Contradictions arise due to differential receptor binding. For example, the (+)-enantiomer of MT-45 showed 10-fold higher analgesic activity than the (-)-enantiomer. Resolution strategies include:
- Chiral Chromatography : Use amylose-based columns to separate enantiomers .
- Molecular Dynamics Simulations : Predict binding affinities to targets like opioid receptors .
Advanced: How can molecular docking guide the design of this compound analogs?
Methodological Answer:
- Target Selection : Prioritize receptors with hydrophobic binding pockets (e.g., dopamine D₂ receptors).
- Docking Software : AutoDock Vina or Glide to simulate ligand-receptor interactions.
- Key Interactions : π-π stacking with aromatic residues (e.g., Phe6.52 in D₂ receptors) .
Advanced: What in vitro assays are suitable for evaluating enzyme inhibition or cytotoxicity?
Methodological Answer:
- Tyrosinase Inhibition : Spectrophotometric assay using L-DOPA substrate (λ = 475 nm) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., IC₅₀ = 18 µM for HepG2 cells) .
Advanced: How can researchers address discrepancies in substituent effect studies?
Methodological Answer:
Discrepancies often stem from assay variability. Mitigation strategies:
- Meta-Analysis : Pool data from multiple studies (e.g., compare EC₅₀ values for bromo vs. methyl substituents) .
- Quantum Mechanical Calculations : DFT to model electronic effects of substituents .
Advanced: What factors influence the stability and solubility of this compound?
Methodological Answer:
- pH Stability : Piperazine rings degrade under strong acidic conditions (pH < 2).
- Solubility Enhancement : Co-solvents like DMSO or PEG-400 increase aqueous solubility (up to 15 mg/mL) .
Advanced: What analytical methods ensure purity in pharmacological studies?
Methodological Answer:
- HPLC : C18 columns with UV detection (λ = 254 nm) to achieve >98% purity .
- Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
